3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride
Description
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a six-membered amine ring with two fluorine atoms at the 3rd position and a fluoromethyl (-CH2F) substituent at the 4th position. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical and synthetic applications. Fluorination at strategic positions modulates electronic properties, lipophilicity, and metabolic stability, which are critical for drug design, particularly in central nervous system (CNS) targeting or enzyme inhibition .
Properties
IUPAC Name |
3,3-difluoro-4-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKIZVUWCNAIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CF)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3,3-Difluoropiperidin-4-ol
In a representative procedure, 3,3-difluoropiperidin-4-ol (700 mg, 5.10 mmol) is dissolved in dry dichloromethane (50 mL) under nitrogen, followed by the addition of Boc anhydride (1.11 g, 5.10 mmol). After stirring at room temperature for 2 hours, the reaction is quenched with water, and the organic layer is extracted, dried over MgSO₄, and concentrated to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a yellow solid (LC-MS: [M-CH₃+H]⁺ = 223.30). This method achieves near-quantitative conversion, with analogous protocols using THF and triethylamine reporting 82.1% isolated yields.
Deprotection to Generate the Hydrochloride Salt
Final deprotection involves treating Boc-protected intermediates with trifluoroacetic acid (TFA) or hydrochloric acid. For instance, tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate (440 mg) is dissolved in dichloromethane (3 mL) and treated with TFA (2 mL) at room temperature for 16 hours. Subsequent purification via reverse-phase chromatography yields the hydrochloride salt, confirmed by ¹H NMR and LC-MS.
Oxidation of the 4-Hydroxyl Group to Ketone Intermediates
The hydroxyl group at position 4 of the piperidine ring is pivotal for introducing the fluoromethyl moiety. Oxidation to a ketone enables subsequent olefination or reduction steps.
Dess-Martin Periodinane-Mediated Oxidation
A solution of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10.00 mmol) in dichloromethane (50 mL) is treated with Dess-Martin periodinane (24.00 mmol) under nitrogen at 0°C. After stirring at room temperature, the reaction is quenched with saturated NaHCO₃ and Na₂SO₃, extracted, and concentrated to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid. This ketone intermediate serves as a substrate for Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the Fluoromethyl Group
Horner-Wadsworth-Emmons Olefination
The ketone intermediate undergoes olefination using triethyl phosphonoacetate. Sodium hydride (1.12 mmol) in THF is treated with triethyl phosphonoacetate (1.17 mmol) at 0°C, followed by the addition of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (0.93 mmol). After stirring, the mixture yields tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a yellow oil (LC-MS: [M-CH₃+H]⁺ = 291.27). Hydrogenation of the double bond and subsequent fluorination would introduce the fluoromethyl group.
Direct Nucleophilic Fluoromethylation
Alternative approaches employ fluoromethylating agents such as fluoromethyl triflate or Selectfluor . For example, treating the hydroxyl intermediate with a fluoromethyl Grignard reagent under basic conditions could directly install the fluoromethyl group, though this method is less documented in the provided sources.
Reduction and Functional Group Interconversion
Sodium Borohydride Reduction
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (3.10 g, 12.2 mmol) in ethanol is treated with sodium borohydride (2.32 g, 61.2 mmol) at ambient temperature for 3 hours. Acidic workup and neutralization yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.39 g), demonstrating the reducibility of dihydroxy intermediates.
Final Deprotection and Salt Formation
The Boc group is cleaved using HCl or TFA, as exemplified by the treatment of tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate with TFA in dichloromethane. The resulting amine is precipitated as the hydrochloride salt, with purification via chromatography ensuring high purity.
Chemical Reactions Analysis
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as C-N coupling, to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antagonist Development
Research has demonstrated that piperidine derivatives, including 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride, can act as selective antagonists for various receptors. For instance, studies have indicated that modifications of piperidine structures can enhance selectivity and potency against P2X3 receptors, which are implicated in pain pathways. The compound's fluorinated nature contributes to improved binding affinities, making it a candidate for developing analgesics with fewer side effects compared to existing treatments .
1.2 Antitubercular Activity
Recent investigations into the compound's efficacy against Mycobacterium tuberculosis have revealed promising results. In high-throughput screening assays, various piperidine derivatives exhibited significant anti-tubercular activity, with some showing low micromolar inhibitory concentrations (IC90). This highlights the potential of this compound as a lead compound in the search for new tuberculosis treatments .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.
2.1 Synthesis Methods
The synthesis typically involves the introduction of fluorine substituents at specific positions on the piperidine ring to enhance lipophilicity and metabolic stability. Various synthetic routes have been explored, including nucleophilic substitutions and coupling reactions with fluorinated reagents .
2.2 Structure-Activity Relationship Analysis
SAR studies have shown that the introduction of fluorine atoms at the 3 and 4 positions significantly enhances the biological activity of piperidine derivatives. For example, modifications that maintain or enhance hydrophobic interactions while minimizing steric hindrance have been linked to increased receptor binding and inhibition efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous piperidine and heterocyclic hydrochlorides based on fluorine substitution patterns, substituent groups, and applications. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Fluorine Substitution: The 3,3-difluoro motif in the target compound increases electronegativity and metabolic stability compared to mono-fluorinated analogs like 3-fluoropiperidine HCl . 4,4-Difluoropiperidine HCl (similarity score 0.83) shares dual fluorination but lacks the fluoromethyl group, reducing steric bulk and altering electronic interactions .
Substituent Effects :
- The fluoromethyl (-CH2F) group at position 4 introduces moderate steric bulk and polarizability, distinguishing it from trifluoromethyl (-CF3) analogs (e.g., 4-(trifluoromethyl)piperidine HCl ), which are more lipophilic and chemically inert .
- Methoxymethyl (-CH2OCH3) analogs (e.g., 3,3-Difluoro-4-(methoxymethyl)piperidine HCl ) exhibit improved solubility due to the ether oxygen but reduced metabolic resistance compared to fluoromethyl .
Ring Size and Flexibility :
- 3-Fluoroazetidine HCl (four-membered ring) has higher ring strain and conformational rigidity, limiting its utility in flexible binding pockets compared to six-membered piperidines .
Pharmacological Relevance: The target compound’s fluoromethyl group may enhance blood-brain barrier penetration compared to non-fluorinated or bulkier substituents, making it advantageous for CNS drug development . 4-(3-Fluoro-5-methylphenyl)piperidine HCl (similarity score 0.85) incorporates aromatic fluorination, favoring interactions with hydrophobic enzyme pockets, unlike aliphatic fluoromethyl .
Synthetic Considerations :
Biological Activity
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique properties attributed to the presence of fluorine atoms, which can enhance its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with two fluorine atoms at the 3-position and a fluoromethyl group at the 4-position. These modifications are known to influence the compound's lipophilicity, binding affinity, and overall biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity due to increased electronegativity and steric effects, which can lead to improved selectivity for specific targets.
Interaction with Enzymes
Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that piperidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular proliferation .
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives reveal that modifications at specific positions significantly affect their biological activity. For example, the introduction of halogen substituents like fluorine can enhance metabolic stability and potency against certain biological targets. In one study, various piperidine analogues were synthesized and evaluated for their activity against the P2X3 receptor, demonstrating that structural modifications led to varied antagonistic activities .
| Compound | IC50 (µM) | Comments |
|---|---|---|
| This compound | TBD | Potential inhibitor of DHFR |
| Piperidine derivative A | 13.70 ± 0.25 | Highest inhibition activity |
| Piperidine derivative B | 47.30 ± 0.86 | Least active |
Biological Activity
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
- Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems and has potential applications in treating neurological disorders .
- Anticancer Potential : The inhibition of enzymes like DHFR positions this compound as a candidate for further exploration in cancer therapeutics .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in therapeutic settings:
- Study on Antimicrobial Activity : A series of piperidine derivatives were screened for their ability to inhibit Mycobacterium tuberculosis growth. The study found that specific substitutions improved efficacy while maintaining selectivity against mammalian cells .
- Neuropharmacological Evaluation : Research focusing on the effects of fluorinated piperidines on neurotransmitter systems demonstrated promising results in modulating synaptic transmission, suggesting potential use in treating depression or anxiety disorders .
Q & A
Q. What are the recommended synthetic strategies for preparing 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride, and how can purity be optimized?
Synthesis typically involves multi-step routes starting with fluorinated piperidine precursors. For example, fluorination steps may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by hydrochlorination. A key intermediate, 3,3-difluoropiperidine, can undergo further functionalization via nucleophilic substitution or catalytic coupling to introduce the fluoromethyl group . Purity optimization requires rigorous purification techniques:
Q. What analytical methods are critical for characterizing this compound and verifying its structural integrity?
- LCMS : Confirm molecular weight (expected m/z for [M+H]+ ~212–215) and detect fluorinated intermediates .
- ¹⁹F NMR : Resolve distinct fluorine environments (e.g., CF₂ and CF₃ groups) to confirm regiochemistry .
- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring, particularly for fluoromethyl positioning .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store at 2–8°C in a dry, ventilated area to prevent hydrolysis or degradation .
- PPE : Use nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators to avoid inhalation of aerosols .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How does the introduction of fluorine substituents influence the compound’s physicochemical and pharmacological properties?
Fluorine’s electronegativity enhances metabolic stability by reducing basicity of the piperidine nitrogen, thereby improving oral bioavailability. Additionally, the fluoromethyl group increases lipophilicity (logP ~1.2–1.5), enhancing blood-brain barrier permeability. However, steric effects from the difluoro moiety may hinder binding to target receptors, requiring computational docking studies to optimize substituent placement .
Q. How can researchers address contradictions in reported synthetic yields or purity across studies?
Discrepancies often arise from variations in fluorination efficiency or workup protocols. To reconcile
- Reaction monitoring : Use in-situ ¹⁹F NMR to track fluorination progress and identify side reactions (e.g., over-fluorination) .
- Batch analysis : Compare HPLC chromatograms under standardized conditions (e.g., TFA-modified mobile phases) to quantify impurities .
- Catalyst screening : Optimize palladium or copper catalysts for coupling steps to improve reproducibility (e.g., Buchwald-Hartwig amination) .
Q. What strategies enable regioselective fluorination during piperidine ring functionalization?
- Directing groups : Temporarily install electron-withdrawing groups (e.g., Boc-protected amines) to guide fluorination to the 3,3-positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity, favoring CF₂ formation over monofluorination .
- Temperature control : Sub-zero temperatures (−20°C) minimize radical side reactions during DAST-mediated fluorination .
Q. How can researchers profile and mitigate impurities in bulk batches of this compound?
- Impurity mapping : Use LCMS/MS to identify common byproducts (e.g., dehydrohalogenation products or oxidized intermediates) .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate impurities >0.5% .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies hydrolytically labile sites (e.g., fluoromethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
